molecular formula C11H13N3O B5402453 N-1H-indazol-5-ylbutanamide

N-1H-indazol-5-ylbutanamide

Cat. No.: B5402453
M. Wt: 203.24 g/mol
InChI Key: XICIUXBJKKKUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-indazol-5-ylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic indazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In

Scientific Research Applications

N-1H-indazol-5-ylbutanamide has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-1H-indazol-5-ylbutanamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects that make it a promising compound for scientific research. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are common factors in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-1H-indazol-5-ylbutanamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, this compound has a low toxicity profile, which makes it safe for use in various in vitro and in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N-1H-indazol-5-ylbutanamide. One of the areas of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further research is needed to explore the potential applications of this compound in other areas such as cardiovascular diseases and metabolic disorders. Finally, more studies are needed to understand the mechanism of action of this compound and how it can be used to develop new therapies for various diseases.
Conclusion:
This compound is a promising compound for scientific research due to its potential applications in various fields such as cancer treatment and neuroprotection. This compound has a unique mechanism of action that involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. While there are some limitations to the use of this compound in lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further research is needed to explore the full potential of this compound and its analogs in the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-1H-indazol-5-ylbutanamide involves the reaction of 1H-indazole-5-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.

Properties

IUPAC Name

N-(1H-indazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12-14-10/h4-7H,2-3H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICIUXBJKKKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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